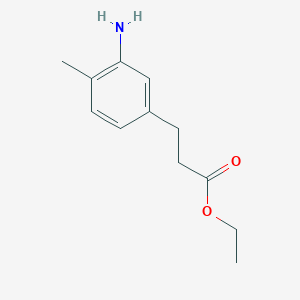

3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester

CAS No.:

Cat. No.: VC13695332

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | ethyl 3-(3-amino-4-methylphenyl)propanoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-5,8H,3,6-7,13H2,1-2H3 |

| Standard InChI Key | FNBKMZSIQGBXEV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC1=CC(=C(C=C1)C)N |

| Canonical SMILES | CCOC(=O)CCC1=CC(=C(C=C1)C)N |

Introduction

Molecular Structure and Chemical Identity

Structural Characteristics

The compound’s structure consists of a propionic acid ethyl ester chain (CH₂CH₂COOEt) attached to a 3-amino-4-methylphenyl aromatic ring. The amino (-NH₂) and methyl (-CH₃) groups at the 3- and 4-positions of the phenyl ring introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The ester functional group enhances lipid solubility, potentially improving membrane permeability in biological systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 756468-58-3 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) for this compound are absent in available literature, analogous esters exhibit characteristic absorption bands. For example, the ester carbonyl (C=O) typically appears near 1700–1750 cm⁻¹ in IR spectra, while aromatic protons resonate in the 6.5–7.5 ppm range in ¹H NMR . The amino group’s protons may appear as broad singlet signals near 5 ppm, depending on solvent and pH.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester likely involves a multi-step sequence starting from substituted benzaldehyde or benzoic acid derivatives. A plausible pathway includes:

-

Nitration and Reduction: Introduction of an amino group via nitration of 4-methylbenzoic acid followed by catalytic hydrogenation.

-

Esterification: Reaction of the resulting 3-amino-4-methylbenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester .

-

Propionic Acid Conjugation: Coupling the aromatic ester with propionic acid derivatives using peptide coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production

Physicochemical Properties

Solubility and Stability

The ethyl ester group enhances lipophilicity, suggesting moderate solubility in organic solvents like DMSO and methanol . Aqueous solubility is expected to be low, consistent with ester-containing compounds. Stability under ambient conditions is unconfirmed, though esters generally hydrolyze in acidic or basic environments.

Thermal Properties

Experimental data on melting and boiling points are unavailable. Predictive models estimate a boiling point comparable to similar esters (e.g., ethyl benzoate: 212°C), but deviations may arise due to the amino and methyl substituents .

Future Research Directions

-

Experimental Characterization: Determination of melting/boiling points, solubility, and spectral profiles.

-

Biological Screening: Evaluation of antimicrobial, anti-inflammatory, or anticancer activity.

-

Process Optimization: Development of greener synthetic routes using biocatalysts or flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume